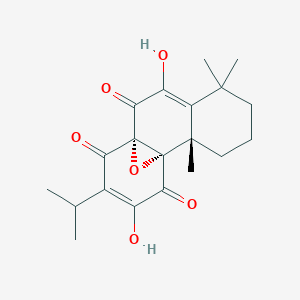
8|A,9|A-Epoxycoleon-U-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8|A,9|A-Epoxycoleon-U-quinone is a chemical compound known for its role as a p-glycoprotein regulator. It is selective for cancer cells and has shown potential in reversing cancer cell resistance to certain chemotherapy drugs, such as doxorubicin .
Méthodes De Préparation
The synthesis of 8|A,9|A-Epoxycoleon-U-quinone involves several steps, typically starting from plant-derived compounds. The exact synthetic routes and reaction conditions are often proprietary and specific to the research or industrial laboratory conducting the synthesis. Industrial production methods may involve large-scale extraction from plant sources followed by chemical modification to achieve the desired compound .
Analyse Des Réactions Chimiques
8|A,9|A-Epoxycoleon-U-quinone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone structure, potentially altering its biological activity.
Reduction: Reduction reactions can convert the quinone to hydroquinone, affecting its reactivity and function.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
8|A,9|A-Epoxycoleon-U-quinone has several scientific research applications:
Chemistry: It is used as a model compound to study p-glycoprotein regulation and its effects on drug resistance.
Biology: Researchers use it to investigate cellular mechanisms of drug resistance and the role of p-glycoprotein in cancer cells.
Medicine: It has potential therapeutic applications in overcoming drug resistance in cancer treatment, particularly in combination with chemotherapy drugs like doxorubicin.
Industry: It may be used in the development of new pharmaceuticals targeting drug-resistant cancer cells
Mécanisme D'action
The mechanism of action of 8|A,9|A-Epoxycoleon-U-quinone involves the inhibition of p-glycoprotein activity in cancer cells. P-glycoprotein is a membrane transporter that pumps chemotherapy drugs out of cells, leading to drug resistance. By inhibiting this protein, this compound increases the intracellular concentration of chemotherapy drugs, enhancing their efficacy. The molecular targets and pathways involved include the ATP-binding cassette sub-family B member 1 (ABCB1) and other related transporters .
Comparaison Avec Des Composés Similaires
8|A,9|A-Epoxycoleon-U-quinone is unique in its selective inhibition of p-glycoprotein in cancer cells. Similar compounds include:
Verapamil: A calcium channel blocker that also inhibits p-glycoprotein but is less selective for cancer cells.
Quercetin: A flavonoid that inhibits p-glycoprotein but has broader biological effects.
Cyclosporine A: An immunosuppressant that inhibits p-glycoprotein but is associated with significant side effects.
Compared to these compounds, this compound offers a more targeted approach to overcoming drug resistance in cancer cells .
Propriétés
Formule moléculaire |
C20H24O6 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(1S,2S,10R)-8,13-dihydroxy-2,6,6-trimethyl-12-propan-2-yl-15-oxatetracyclo[8.4.1.01,10.02,7]pentadeca-7,12-diene-9,11,14-trione |
InChI |
InChI=1S/C20H24O6/c1-9(2)10-11(21)16(25)20-18(5)8-6-7-17(3,4)13(18)12(22)15(24)19(20,26-20)14(10)23/h9,21-22H,6-8H2,1-5H3/t18-,19+,20-/m0/s1 |
Clé InChI |
AEXKDWVVGVHVQM-ZCNNSNEGSA-N |
SMILES isomérique |
CC(C)C1=C(C(=O)[C@]23[C@]4(CCCC(C4=C(C(=O)[C@@]2(C1=O)O3)O)(C)C)C)O |
SMILES canonique |
CC(C)C1=C(C(=O)C23C4(CCCC(C4=C(C(=O)C2(C1=O)O3)O)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


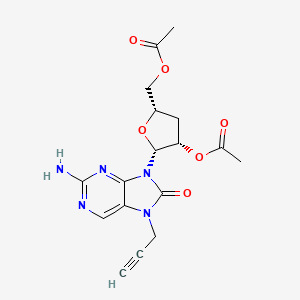
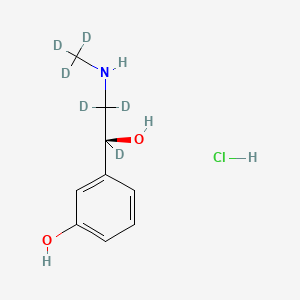
![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)

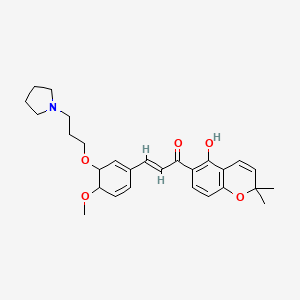

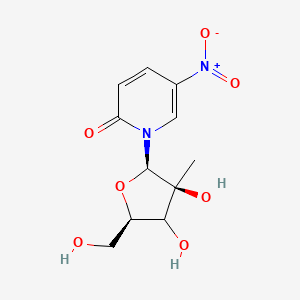

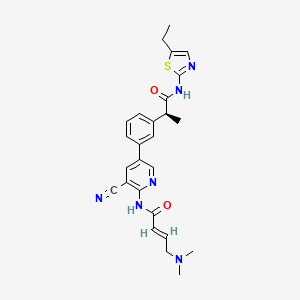
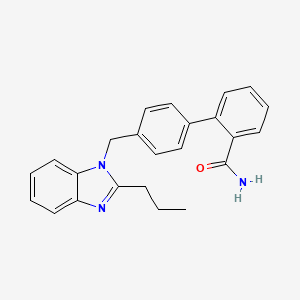
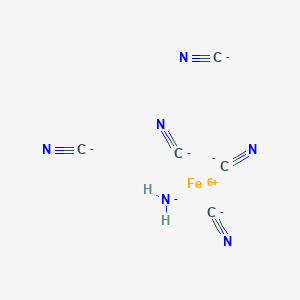
![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)
![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)
![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)
